
Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (TBCMHC) is an organic compound belonging to the class of tert-butyl pyrrolidines. It is a colorless, viscous liquid with a mild odor and a melting point of -7.5 °C. TBCMHC is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is not well understood. However, it is believed that the compound acts as a nucleophilic reagent, undergoing substitution reactions with various substrates. It is also believed to be a Lewis acid, capable of forming complexes with Lewis bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to be non-toxic and non-mutagenic in in vitro studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is an ideal reagent for use in laboratory experiments due to its low cost, availability, and ease of use. Additionally, the compound is stable at room temperature and does not require special handling or storage. The main limitation of this compound is that it is not soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate should focus on further elucidating its mechanism of action and exploring its potential applications. Additionally, further research should be conducted to better understand its biochemical and physiological effects. Other areas of future research include the synthesis of novel compounds from this compound, the development of more efficient synthesis methods, and the exploration of its potential uses in pharmaceuticals, agrochemicals, and other specialty chemicals.
Métodos De Síntesis
Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is prepared by the reaction of tert-butyl chloride with 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at a temperature of 25-30 °C and a pressure of 0.2-0.5 MPa. The reaction mixture is then cooled to room temperature and the product is isolated by distillation.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been used in a variety of scientific studies. It has been used as a reagent in the synthesis of novel compounds from pyrrolidines, such as 1-chloro-2-methyl-2-hydroxymethyl-3-chloropyrrolidine and 1-chloro-2-methyl-2-hydroxymethyl-3-chloropyrrolidine-1-carboxylic acid. It has also been used as a starting material in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides.
Propiedades
IUPAC Name |
tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYBJJGDDLNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898906.png)
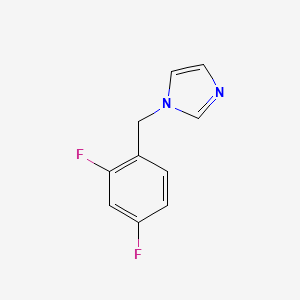
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2898910.png)
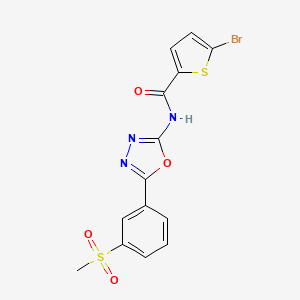

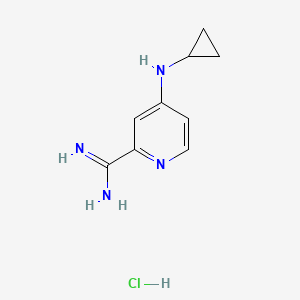
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898922.png)
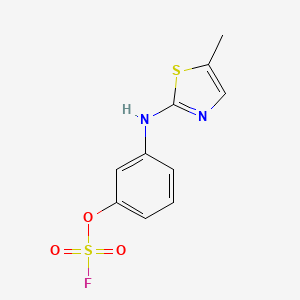


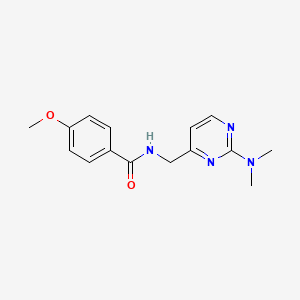
![Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B2898928.png)
